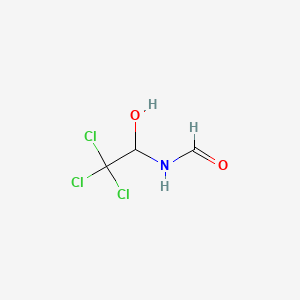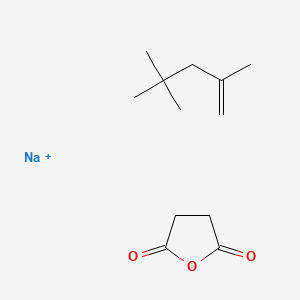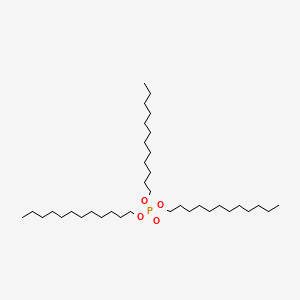
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide
Vue d'ensemble
Description
Chloralformamide: is a colorless crystalline compound with the chemical formula C3H4Cl3NO2 . It is known for its use as a hypnotic agent .
Applications De Recherche Scientifique
Chemistry: : Chloralformamide is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds .
Biology: : In biological research, chloralformamide is used to study the effects of hypnotic agents on various physiological processes .
Medicine: : Chloralformamide has been explored for its potential use as a sedative and hypnotic agent in medical applications .
Industry: : In the industrial sector, chloralformamide is used in the production of pharmaceuticals and other fine chemicals .
Safety and Hazards
Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water but do not induce vomiting . Suitable extinguishing media for fires involving this chemical include dry chemical, carbon dioxide, or alcohol-resistant foam .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Chloralformamide can be synthesized through the reaction of chloral hydrate with formamide. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production of chloralformamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated monitoring systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: : Chloralformamide undergoes various chemical reactions, including:
Oxidation: Chloralformamide can be oxidized to form chloral and formic acid.
Reduction: It can be reduced to form simpler amides and alcohols.
Substitution: Chloralformamide can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed: : The major products formed from these reactions include chloral, formic acid, and various substituted amides .
Mécanisme D'action
Chloralformamide exerts its effects by interacting with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and hypnotic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds similar to chloralformamide include formamide, dimethylformamide, and other amides .
Uniqueness: : Chloralformamide is unique due to its specific chemical structure, which includes three chlorine atoms and a formamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h1-2,9H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVWYLTJHGUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875564 | |
| Record name | Chloral Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
515-82-2 | |
| Record name | N-(2,2,2-Trichloro-1-hydroxyethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloralformamide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloralformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloral Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-trichloro-1-hydroxyethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORALFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX16459LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the historical context of Chloralformamide research?
A1: While the provided research papers don't delve into the complete history of Chloralformamide, one article focuses on its use in a specific historical application. The 1931 paper "Calibration of the Lovibond Tintometer and of the Actinometer for the Levy-West Ultra-Violet Light Pastilles" [] discusses Chloralformamide, also known as N-(2,2,2-Trichloro-1-hydroxyethyl)formamide, as a key component in pastilles used to measure ultraviolet light dosage. This highlights the compound's historical relevance in photochemistry and potentially in early therapeutic applications of UV light.
Q2: What is the structural characterization of Chloralformamide?
A2: "Crystal structure of this compound" [] provides detailed insights into the compound's structure. The study reveals that Chloralformamide crystallizes with two conformationally similar molecules (A and B) in the asymmetric unit. These molecules are linked by O—H⋯O hydrogen bonds, forming A–A and B–B inversion dimers. Unfortunately, the abstract doesn't provide specific details about molecular formula, weight, or spectroscopic data.
Q3: Has Chloralformamide been investigated for its fungicidal properties?
A3: Yes, several research articles highlight the investigation of Chloralformamide and its derivatives as potential fungicides. "Synthesis of N-methyl-N-(2,2,2-trichloro- 1-arylaminoethyl)formamides and related compounds as potential fungicides" [] describes the synthesis of various analogues of Chloralformamide, specifically N-methyl-N-(2,2,2-trichloro- 1-arylaminoethyl)formamides and related compounds. These compounds were designed based on the structure of existing Chloralformamide fungicides, indicating prior research in this area. Further investigation into the activity and mode of action of these fungicides is mentioned in the paper titled "Investigation of the activity and mode of action of chloralformamide fungicides and related compounds." [], although the abstract doesn't provide specific details on the findings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,6-Bis{[(tert-butylperoxy)carbonyl]oxy}hexane](/img/structure/B1615170.png)











